![molecular formula C10H22OSi B12588976 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one CAS No. 595556-95-9](/img/structure/B12588976.png)
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one is a chemical compound with a unique structure that includes a silyl group attached to an ethanone backbone.
Vorbereitungsmethoden
The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one typically involves the reaction of 2,3-dimethylbutan-2-yl chloride with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silyl ethers or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of silyl alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include silyl ethers, alcohols, and substituted ethanones .
Wissenschaftliche Forschungsanwendungen
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based materials, which have applications in electronics and coatings.
Biological Studies: Researchers use this compound to study the effects of silyl groups on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one can be compared with other silyl-containing compounds such as:
Trimethylsilyl Ethane: Similar in structure but with different steric and electronic properties.
Tert-Butyldimethylsilyl Ethane: Offers greater steric hindrance and stability compared to this compound.
Triisopropylsilyl Ethane: Known for its bulkiness and resistance to hydrolysis.
The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
595556-95-9 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
1-[2,3-dimethylbutan-2-yl(dimethyl)silyl]ethanone |
InChI |
InChI=1S/C10H22OSi/c1-8(2)10(4,5)12(6,7)9(3)11/h8H,1-7H3 |
InChI-Schlüssel |
PDMNFPHHSPNMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



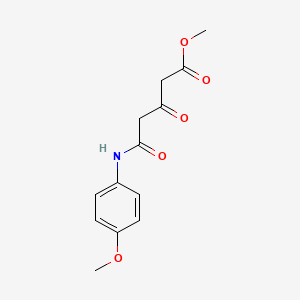
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)




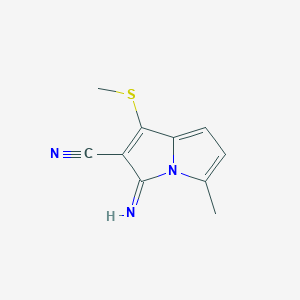
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)
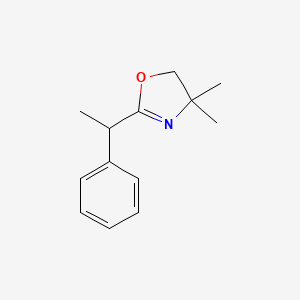
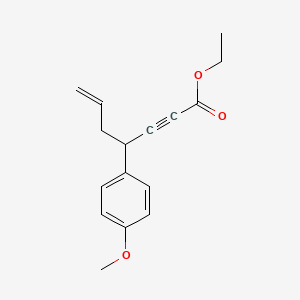
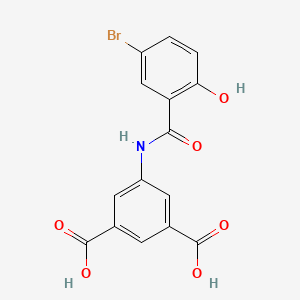
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
